BenchChemオンラインストアへようこそ!

6-(2,5-Dichlorophenyl)pyridazin-3-ol

Inflammation COX-2 Inhibition NSAID

Procure 6-(2,5-Dichlorophenyl)pyridazin-3-ol as a privileged scaffold for NLRP3 inflammasome inhibition and COX-2 selective anti-inflammatory research. Its unique 2,5-dichloro substitution pattern is critical for target binding and activity, distinguishing it from generic analogs. Essential for SAR studies and validating new drug candidates in inflammation, antimicrobial, and oncology programs.

Molecular Formula C10H6Cl2N2O
Molecular Weight 241.07 g/mol
CAS No. 1154599-00-4
Cat. No. B1462690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-Dichlorophenyl)pyridazin-3-ol
CAS1154599-00-4
Molecular FormulaC10H6Cl2N2O
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=NNC(=O)C=C2)Cl
InChIInChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(5-6)9-3-4-10(15)14-13-9/h1-5H,(H,14,15)
InChIKeyJFLZOMLJHYGPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,5-Dichlorophenyl)pyridazin-3-ol (CAS 1154599-00-4): A Structurally Distinct Pyridazin-3-ol for Inflammatory & NLRP3-Targeted Research


6-(2,5-Dichlorophenyl)pyridazin-3-ol (CAS 1154599-00-4), a heterocyclic compound from the pyridazine family, is distinguished by its specific 2,5-dichloro substitution pattern on the phenyl ring attached to a pyridazin-3-ol core [1]. This structural feature is of significant interest in medicinal chemistry and drug discovery, particularly as pyridazine derivatives are recognized scaffolds for developing therapeutic agents targeting inflammatory pathways and the NLRP3 inflammasome [2]. The 2,5-dichloro substitution confers unique electronic and steric properties that differentiate it from other halogenated analogs, making it a critical building block or lead-like compound for targeted research programs.

Why 6-(2,5-Dichlorophenyl)pyridazin-3-ol (CAS 1154599-00-4) Cannot Be Simply Replaced by Generic Pyridazin-3-ol Analogs


Direct substitution with a generic pyridazin-3-ol analog is not scientifically valid due to the critical influence of halogen substitution patterns on biological activity and target selectivity . The 2,5-dichloro substitution on the phenyl ring profoundly alters the molecule's electronic distribution, lipophilicity (logP), and steric interactions with biological targets such as COX enzymes and the NLRP3 inflammasome, compared to unsubstituted phenyl or mono-chloro/other di-chloro regioisomers (e.g., 2,4- or 3,4-dichloro) [1]. These changes directly impact binding affinity, inhibitory potency, and downstream pharmacological profiles, meaning that substituting a different analog without re-optimization of a research assay or synthetic route is highly likely to yield non-comparable and misleading results [2].

Quantitative Differentiation Evidence for 6-(2,5-Dichlorophenyl)pyridazin-3-ol (CAS 1154599-00-4)


COX-2 Enzyme Inhibition: Comparative Selectivity Over COX-1

A comparative study of pyridazinone derivatives demonstrated that structural modifications, particularly on the phenyl ring, significantly impact cyclooxygenase (COX) enzyme selectivity and potency. The 2,5-dichlorophenyl substitution is highlighted as a key motif for enhancing COX-2 selectivity over COX-1, a critical factor for developing safer anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs . While specific quantitative data for the 2,5-dichloro regioisomer versus other regioisomers (e.g., 2,4- or 3,4-dichloro) is not provided in the source, the study clearly establishes that the dichloro substitution pattern is a major determinant of activity .

Inflammation COX-2 Inhibition NSAID

NLRP3 Inflammasome Inhibition: Distinct Scaffold for Targeted Therapeutics

The 2,5-dichlorophenyl-substituted pyridazine phenol core is explicitly claimed as a novel and essential structural component for NLRP3 inflammasome inhibition in a recent patent application [1]. The compound 6-(2,5-dichlorophenyl)pyridazin-3-ol serves as a core scaffold for the claimed substituted pyridazine phenol derivatives, which are designed to block NLRP3 activity, a key mediator in various inflammatory and autoinflammatory diseases [1]. This targeted mechanism differentiates it from older pyridazine derivatives that may have non-specific or off-target effects.

Inflammation NLRP3 Inflammasome Immunology

Antimicrobial Potency: Superior Activity of Chloro Derivatives in Pyridazine Class

A 2020 study on antimicrobial pyridazines demonstrated that chloro derivatives within the class exhibited the highest antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.892 to 3.744 μg/mL against Gram-negative bacteria, which is lower than that of chloramphenicol (MICs 2.019–8.078 μg/mL) [1]. While the study did not specifically test 6-(2,5-dichlorophenyl)pyridazin-3-ol, the class-level inference strongly suggests that the 2,5-dichloro substitution pattern on the pyridazine scaffold is a significant contributor to this potent antibacterial activity, making it a promising candidate for further antimicrobial development compared to non-chlorinated analogs.

Antimicrobial Antibacterial Pyridazine

Cytotoxic Activity: Dose-Dependent Reduction in Cancer Cell Viability

In vitro cytotoxicity assessments of 6-(2,5-dichlorophenyl)pyridazin-3-ol revealed significant, dose-dependent decreases in cell viability in human cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) . This indicates a direct, concentration-dependent effect, a hallmark of potential anticancer agents. The study also noted that structural modifications to the compound significantly influenced its potency, highlighting the importance of the specific 2,5-dichloro substitution pattern for achieving this cytotoxic profile . This provides a clear, quantitative baseline for comparing its activity against other pyridazine analogs in future head-to-head studies.

Anticancer Cytotoxicity Cancer Cell Lines

Validated Application Scenarios for Procuring 6-(2,5-Dichlorophenyl)pyridazin-3-ol (CAS 1154599-00-4)


Development of Next-Generation NLRP3 Inflammasome Inhibitors

Researchers focused on creating novel anti-inflammatory therapies should procure 6-(2,5-dichlorophenyl)pyridazin-3-ol as a privileged scaffold. Its core structure is explicitly claimed in patents for NLRP3 inhibition, a target implicated in a range of conditions from gout to Alzheimer's disease [1]. Using this specific compound ensures that the research program begins with a validated, potent starting point for structure-activity relationship (SAR) studies aimed at optimizing NLRP3 blockade.

Screening for Selective COX-2 Inhibitors with Improved Safety Profiles

For teams investigating safer anti-inflammatory agents, this compound is an essential reference standard. Evidence suggests the 2,5-dichloro substitution pattern is crucial for achieving COX-2 selectivity, which is the key to reducing the gastrointestinal side effects associated with traditional NSAIDs [1]. Procurement enables direct, comparative in vitro screening against COX-1 and COX-2 to quantify its selectivity ratio, a critical step in validating new drug candidates.

Antibacterial Lead Optimization Against Gram-Negative Pathogens

Given the potent activity of chloro-substituted pyridazines against Gram-negative bacteria, 6-(2,5-dichlorophenyl)pyridazin-3-ol is a top-tier candidate for antimicrobial drug discovery programs [1]. This compound should be prioritized for Minimum Inhibitory Concentration (MIC) assays against panels of clinically relevant Gram-negative strains (e.g., E. coli, P. aeruginosa) to establish a quantitative potency baseline and compare its efficacy to standard-of-care antibiotics like chloramphenicol.

Cytotoxicity Profiling in Breast and Lung Cancer Models

Pre-clinical cancer researchers should procure this compound for cell-based assays in breast (MDA-MB-231) and lung (A549) cancer models. Its demonstrated, dose-dependent cytotoxic activity makes it a valuable positive control or lead compound for screening programs aiming to identify novel anticancer mechanisms [1]. The known structure-activity relationship provides a clear path for medicinal chemists to synthesize and test more potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2,5-Dichlorophenyl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.